molecular formula C9H8N2O B8773308 3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile

3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile

Cat. No. B8773308
M. Wt: 160.17 g/mol
InChI Key: BAXMHLSKXUESPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpyridin-4-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-(2-methylpyridin-4-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H8N2O/c1-7-6-8(3-5-11-7)9(12)2-4-10/h3,5-6H,2H2,1H3

InChI Key

BAXMHLSKXUESPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 ml flask was added 8 ml of THF, acetonitrile (156 μl, 2.98 mmole), the mixture was cooled to −78° C. and then n-butyllithium (1191 μl, 2.98 mmole, 2.5 m in hexanes) was added. The reaction was stirred for 30 minutes at which time methyl 2-methylisonicotinate 16.1.B (150 mg, 0.99 mmoles) was added as a 2 ml THF solution. After 2 hour at −78° C., 500 μL of AcOH was added and the reaction was warmed to room temperature. The solvent was removed and the crude was purified on a silica gel column (eluting with 2% MeOH in DCM) to give 3-(2-methylpyridin-4-yl)-3-oxopropanenitrile 16.1.C as a light orange solid (170 mg 100% yield).
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step One
Quantity
1191 μL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 μL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.